N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide
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Overview
Description
N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide is a synthetic compound that features a cyclopropyl group, a triazole ring, and a phenylmethyl group attached to a but-2-ynamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, often referred to as the "click reaction".
Attachment of the Phenylmethyl Group: This step involves the reaction of the triazole derivative with a phenylmethyl halide under basic conditions.
Formation of the But-2-ynamide Backbone: The final step involves the coupling of the cyclopropylamine with the triazole-phenylmethyl intermediate using an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazole or phenylmethyl groups.
Reduction: Reduced forms of the triazole or phenylmethyl groups.
Substitution: Substituted derivatives at the phenylmethyl group.
Scientific Research Applications
N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-N-[[4-(1,2,3-triazol-1-yl)phenyl]methyl]but-2-ynamide: Similar structure but with a different triazole ring.
N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-2-3-16(21)19(14-8-9-14)10-13-4-6-15(7-5-13)20-12-17-11-18-20/h4-7,11-12,14H,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLBQARBCXJEIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC=C(C=C1)N2C=NC=N2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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